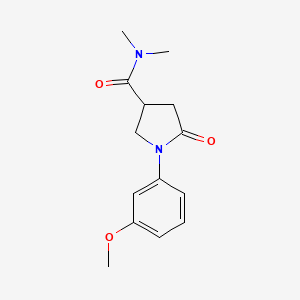
1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide, also known as MPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPD is a synthetic compound that belongs to the class of pyrrolidine carboxamides and has a molecular formula of C16H22N2O3. In
Wirkmechanismus
The exact mechanism of action of 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it is believed that 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide exerts its therapeutic effects by modulating various signaling pathways in the body. For example, in neurology, 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in neuronal survival and plasticity. In oncology, 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been reported to induce apoptosis and inhibit cell proliferation by regulating the expression of various genes involved in cell cycle regulation and DNA damage response.
Biochemical and Physiological Effects
1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects in animal models and cell cultures. For example, in neurology, 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and plasticity. In oncology, 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of various enzymes involved in tumor growth and metastasis, such as matrix metalloproteinases (MMPs). In psychiatry, 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been reported to increase the levels of serotonin and dopamine, two neurotransmitters that play a crucial role in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide also has some limitations, such as its relatively high cost and limited availability. Moreover, the exact mechanism of action of 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide is not fully understood, which makes it challenging to design experiments that can elucidate its therapeutic potential fully.
Zukünftige Richtungen
There are several future directions for research on 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide. First, more studies are needed to elucidate the exact mechanism of action of 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide and its potential therapeutic applications in various fields of medicine. Second, the development of more efficient and cost-effective synthesis methods for 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide could facilitate its widespread use in scientific research. Third, the development of novel analogs of 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide with improved pharmacokinetic properties and therapeutic potential could lead to the discovery of new drugs for the treatment of various diseases. Finally, more studies are needed to evaluate the safety and efficacy of 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide in clinical trials, which could pave the way for its approval as a therapeutic agent.
Conclusion
In conclusion, 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various fields of medicine. 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have neuroprotective, antitumor, anxiolytic, and antidepressant effects in animal models and cell cultures. However, more studies are needed to elucidate the exact mechanism of action of 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide and its potential therapeutic applications in clinical settings. The development of more efficient and cost-effective synthesis methods for 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide and the discovery of novel analogs could facilitate its widespread use in scientific research and lead to the discovery of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 3-methoxybenzaldehyde, N,N-dimethylglycine ethyl ester, and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. This method has been reported to yield 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. In neurology, 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In oncology, 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been reported to have antitumor activity against various types of cancer, including breast cancer, lung cancer, and leukemia. In psychiatry, 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-15(2)14(18)10-7-13(17)16(9-10)11-5-4-6-12(8-11)19-3/h4-6,8,10H,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYQCGVABZRTNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

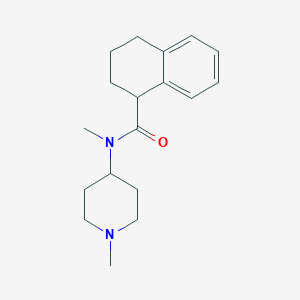
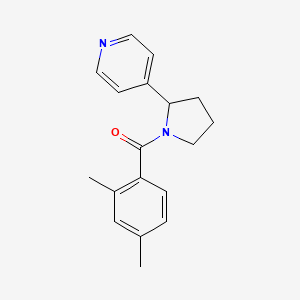
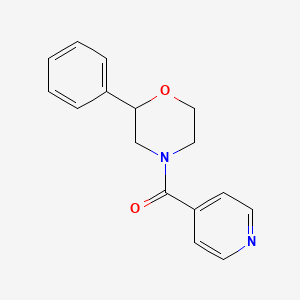
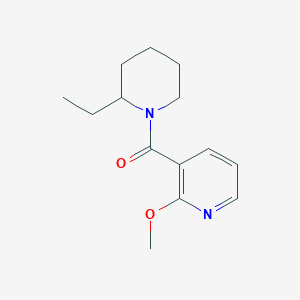
![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone](/img/structure/B7494183.png)
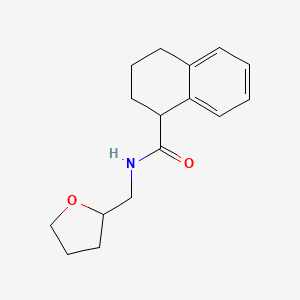
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2,2-dimethylpropan-1-one](/img/structure/B7494197.png)

![N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7494228.png)
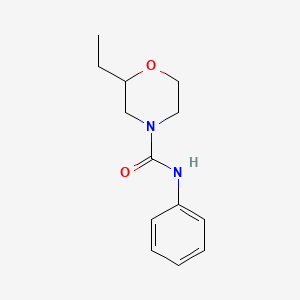
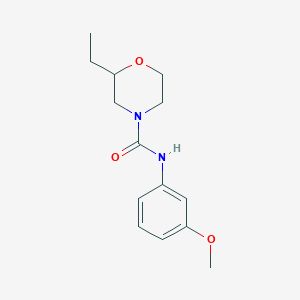
![2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7494247.png)

